molecular formula C8H6F4O2 B1398650 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol CAS No. 1092460-86-0

5-Fluoro-2-(trifluoromethoxy)benzyl alcohol

Cat. No. B1398650
M. Wt: 210.13 g/mol
InChI Key: JKXVLACUMFQMNS-UHFFFAOYSA-N
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Description

“5-Fluoro-2-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the molecular formula C8H6F4O2 . It is a member of (trifluoromethyl)benzenes .


Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .


Molecular Structure Analysis

The molecular weight of “5-Fluoro-2-(trifluoromethoxy)benzyl alcohol” is 210.13 g/mol . The IUPAC name is [5-fluoro-2-(trifluoromethoxy)phenyl]methanol . The InChI code is InChI=1S/C8H6F4O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3,13H,4H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Fluoro-2-(trifluoromethoxy)benzyl alcohol” include a molecular weight of 210.13 g/mol, a topological polar surface area of 29.5 Ų, and a complexity of 183 . It also has a rotatable bond count of 2 and a hydrogen bond donor count of 1 .

Scientific Research Applications

Synthesis and Applications in Amino Acids

  • 5-Fluoro-4-trifluoromethyloxazoles, when reacted with benzyl alcohols, can undergo rearrangements that are instrumental in synthesizing α-trifluoromethyl substituted aromatic and heteroaromatic amino acids (Burger et al., 2006).

Synthesis of Fluorinated Heterocycles

  • A study by Parmar and Rueping (2014) demonstrated a mild intramolecular fluoro-cyclisation of benzylic alcohols and amines, employing Selectfluor to produce fluorinated heterocycles with 1,3-disubstitution (Parmar & Rueping, 2014).

Synthesis of Fluorinated Sugars

  • Fluorination reactions with 2-O-benzyl-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose and related compounds using diethylaminosulfur trifluoride (DAST) have been shown to produce various fluoro sugars (Mori & Morishima, 1994).

Application in Alcohol Oxidation

  • A study by Shibuya et al. (2011) found that 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO) enables a simple, organocatalytic aerobic alcohol oxidation system effective under mild conditions (Shibuya et al., 2011).

Other Applications

  • Several other studies have explored the use of 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol and related compounds in various chemical syntheses, demonstrating their versatility in organic chemistry. These include the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles (Peng & Zhu, 2003), and the copper-catalyzed reaction of fluoro alcohols with aryl halides (Vuluga et al., 2009).

Safety And Hazards

“5-Fluoro-2-(trifluoromethoxy)benzyl alcohol” causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing vapors and contact with skin and eyes . Use personal protective equipment as required .

properties

IUPAC Name

[5-fluoro-2-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXVLACUMFQMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(trifluoromethoxy)benzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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